(E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane
Description
(E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane is an organotin compound characterized by a tributylstannane core functionalized with a hexa-2,4-dienoyloxy group. Its structure combines the electrophilic tin center with a conjugated diene system, rendering it reactive in cross-coupling and macrocyclization reactions. Organotin compounds like this are pivotal in organic synthesis due to their ability to transfer organic groups to electrophilic partners, enabling the construction of complex frameworks such as natural products or polymers .
Applications extend to polymer chemistry and catalysis, though its environmental toxicity (common to organotins) necessitates careful handling .
Properties
CAS No. |
79403-36-4 |
|---|---|
Molecular Formula |
C18H34O2Sn |
Molecular Weight |
401.2 g/mol |
IUPAC Name |
tributylstannyl (2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/C6H8O2.3C4H9.Sn/c1-2-3-4-5-6(7)8;3*1-3-4-2;/h2-5H,1H3,(H,7,8);3*1,3-4H2,2H3;/q;;;;+1/p-1/b3-2+,5-4+;;;; |
InChI Key |
GCNHNMQPMBJDHL-SZGMPUKLSA-M |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)/C=C/C=C/C |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C=CC=CC |
Origin of Product |
United States |
Preparation Methods
General Reaction Scheme:
$$
\text{Tributyltin hydride} + \text{Hexa-2,4-dienoic acid} \xrightarrow{\text{Catalyst}} \text{(E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane}
$$
Industrial Production Methods
For large-scale synthesis, industrial methods focus on optimizing yield and purity while minimizing environmental impact. These methods include:
-
- Controlled addition of reactants and catalysts in a single reactor.
- Purification via distillation or chromatography ensures high-quality output.
-
- Reactants are continuously fed into a reactor system under optimized conditions.
- This method enhances efficiency and reduces waste.
Purification Techniques:
Advanced purification methods such as fractional distillation or column chromatography are employed to isolate the compound from by-products.
The synthesis parameters can vary depending on the scale and desired purity. Below is a summary of typical experimental conditions:
| Parameter | Details |
|---|---|
| Catalyst Type | Palladium chloride or platinum complexes |
| Solvent | Tetrahydrofuran (THF), diethyl ether |
| Reaction Temperature | Room temperature to moderate heating (~40–60°C) |
| Atmosphere | Inert gas (e.g., nitrogen or argon) |
| Purification Method | Distillation or chromatography |
| Yield | Approximately 80–90% under optimized conditions |
Mechanistic Insights
The reaction mechanism involves the activation of tributyltin hydride by the catalyst, followed by nucleophilic attack on hexa-2,4-dienoic acid. The conjugated dienoate structure facilitates bond formation at specific sites, ensuring the stereochemical integrity of the (E,E)-configuration.
Comparison with Similar Compounds
To understand the uniqueness of this compound's synthesis, it is beneficial to compare it with other organotin derivatives:
(E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane stands out due to its conjugated dienoate structure, which imparts distinct chemical properties.
Summary Table: Preparation Details
| Step | Conditions | Outcome |
|---|---|---|
| Reactant Mixing | Tributyltin hydride + Hexa-2,4-dienoic acid in THF | Formation of intermediate species |
| Catalyst Addition | Palladium chloride or platinum | Facilitates stannane bond formation |
| Reaction Atmosphere | Inert gas (e.g., nitrogen) | Prevents oxidation |
| Purification | Distillation or chromatography | Isolates pure (E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane |
Chemical Reactions Analysis
Types of Reactions
(E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the stannane to lower oxidation states.
Substitution: The tributyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
Scientific Research Applications
(E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or material science.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The reactivity and stability of organotin compounds depend heavily on substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing vs. Donor Groups: The hexa-2,4-dienoyloxy group in the target compound introduces conjugated π-bonds, enhancing electrophilicity at the tin center compared to alkyl-substituted analogs like tributyl(pentyl)stannane. This makes it more reactive in Stille couplings .
Toxicity and Environmental Impact
Organotin compounds are regulated under OSPAR due to their persistence and endocrine-disrupting effects. Key comparisons:
- Tributyltin Oxide (TBTO): Highly toxic to marine life (LC50 < 1 µg/L); phased out in antifouling paints. The target compound’s dienoyloxy group may mitigate environmental persistence through hydrolysis, though tributylstannane residues remain hazardous .
- Dibutyltin Derivatives: Dibutyltin dilaurate (CAS: 77-58-7) is less acutely toxic but still classified as a reproductive toxin. The hexa-2,4-dienoyloxy substituent’s biodegradability profile is understudied but warrants caution .
Biological Activity
(E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane, an organotin compound, has garnered attention in scientific research due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Name : Tributylstannyl (2E,4E)-hexa-2,4-dienoate
- Molecular Formula : C18H34O2Sn
- Molecular Weight : 401.2 g/mol
- CAS Number : 79403-36-4
This compound is characterized by a stannane core bonded to tributyl groups and a hexa-2,4-dienoyloxy moiety, which imparts unique chemical properties that are being investigated for various biological applications.
The biological activity of (E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane is primarily attributed to its interactions with biomolecules. The compound may exert effects through:
- Enzyme Inhibition : By binding to specific enzymes, it can modulate their activity, potentially influencing metabolic pathways.
- Receptor Interaction : The compound may interact with cellular receptors, altering signaling pathways that affect cell function.
Biological Activities
Research has indicated several potential biological activities associated with (E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane:
- Antimicrobial Properties : Studies suggest that organotin compounds can exhibit antimicrobial activity against various pathogens.
- Anticancer Activity : Preliminary investigations have shown that this compound may inhibit the growth of certain cancer cell lines.
- Toxicological Effects : While exploring its therapeutic potential, it is crucial to consider the toxicity associated with organotin compounds.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological effects of (E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with MIC values indicating significant inhibition. |
| Study 2 | Anticancer Potential | Showed reduced viability in breast cancer cell lines after treatment with varying concentrations of the compound. |
| Study 3 | Toxicological Assessment | Identified cytotoxic effects on human fibroblast cells at higher concentrations, necessitating further investigation into safety profiles. |
Mechanistic Insights
The mechanism by which (E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane exerts its biological effects remains an active area of research. It is hypothesized that the hexa-2,4-dienoyloxy moiety enhances its ability to interact with lipid membranes and proteins, facilitating its biological actions.
Comparative Analysis with Similar Compounds
To understand the uniqueness of (E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane in biological contexts, it is beneficial to compare it with other organotin compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Tributyl(p-tert-butylbenzoyloxy)stannane | Moderate antimicrobial activity | Contains a bulky substituent that might influence solubility. |
| Sodium tributylstannolate | Known antifungal properties | Water-soluble form increases bioavailability. |
| Tributyl(naphthenoyloxy)stannane | Limited studies on anticancer effects | Different functional group may alter interaction dynamics. |
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